(3R)-3-amino-3-(3-iodophenyl)propanoic acid is a synthetic amino acid derivative characterized by the presence of an iodine atom on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of radiolabeled compounds for imaging purposes. Its structure allows it to serve as a versatile building block in organic synthesis and biochemistry.
(3R)-3-amino-3-(3-iodophenyl)propanoic acid belongs to the class of amino acids and is specifically categorized as a modified amino acid due to the presence of an iodine substituent. It is also classified as a halogenated aromatic compound, which provides unique properties compared to standard amino acids.
The synthesis of (3R)-3-amino-3-(3-iodophenyl)propanoic acid typically involves the following methods:
The reaction conditions often involve:
The molecular formula of (3R)-3-amino-3-(3-iodophenyl)propanoic acid is , with a molecular weight of approximately 291.09 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H10INO2 |
Molecular Weight | 291.09 g/mol |
IUPAC Name | (3R)-3-amino-3-(3-iodophenyl)propanoic acid |
InChI | InChI=1S/C9H10INO2/c10-7-... |
InChI Key | ZBOWULRIADNEHR-MRVPVSSYSA-N |
Isomeric SMILES | C1=CC(=CC(=C1)I)C@@HN |
Canonical SMILES | C1=CC(=CC(=C1)I)C(CC(=O)O)N |
(3R)-3-amino-3-(3-iodophenyl)propanoic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as:
The mechanism of action of (3R)-3-amino-3-(3-iodophenyl)propanoic acid involves its interaction with biological molecules:
These interactions can modulate biological pathways, making this compound useful in biochemical research and therapeutic applications.
Property | Value |
---|---|
Melting Point | Typically around 52–54 °C |
Purity | ≥ 95% |
The compound's stability under various conditions is crucial for its applications in research and industry.
(3R)-3-amino-3-(3-iodophenyl)propanoic acid has several notable applications:
This compound's unique structure allows researchers to explore new avenues in drug discovery and development, particularly in imaging technologies.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3